An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Phenoxypropyl)imidazole
An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Phenoxypropyl)imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1-(3-Phenoxypropyl)imidazole
1-(3-Phenoxypropyl)imidazole is a heterocyclic organic compound featuring an imidazole ring linked to a phenoxypropyl group. The imidazole moiety, a five-membered aromatic ring with two nitrogen atoms, is a prevalent scaffold in numerous biologically active molecules, including the amino acid histidine and many pharmaceuticals.[1][2] The presence of this ring system can influence a molecule's polarity, basicity, and ability to participate in hydrogen bonding, all of which are critical determinants of its pharmacokinetic and pharmacodynamic properties.[3] The phenoxypropyl group, consisting of a phenyl ring connected to a propyl chain via an ether linkage, introduces lipophilicity and additional conformational flexibility. The interplay between the polar imidazole ring and the more nonpolar phenoxypropyl substituent suggests that 1-(3-Phenoxypropyl)imidazole may possess a unique balance of properties relevant to drug discovery and materials science. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside methodologies for its synthesis and characterization.
Chemical Identity and Core Properties
Structure and Identification:
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IUPAC Name: 1-(3-phenoxypropyl)-1H-imidazole
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CAS Number: 62838-60-2
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Molecular Formula: C₁₂H₁₄N₂O
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Molecular Weight: 202.26 g/mol
Table of Physicochemical Properties:
| Property | Value | Source/Method | Significance in Drug Development & Research |
| Molecular Weight | 202.26 g/mol | Calculated | Influences diffusion, bioavailability, and formulation. |
| Melting Point | Data not available | Experimental determination required | Purity assessment and formulation design. |
| Boiling Point | Data not available | Experimental determination required | Purification (distillation) and stability assessment. |
| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents. | Based on structural analogs[1] | Affects formulation, administration routes, and bioavailability. |
| pKa (of conjugate acid) | Estimated to be around 6.5 - 7.5 | Based on imidazole (pKa ~7)[4] | Governs ionization state at physiological pH, impacting receptor binding and membrane permeability. |
| LogP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 2-3 | Estimation based on structure | Indicates lipophilicity and potential for membrane permeation. |
Synthesis and Purification
The synthesis of 1-(3-phenoxypropyl)imidazole can be achieved through a nucleophilic substitution reaction between imidazole and a suitable phenoxypropyl halide. A general, adaptable protocol is provided below, based on established methods for N-alkylation of imidazoles.
Experimental Protocol: Synthesis of 1-(3-Phenoxypropyl)imidazole
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
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Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise to the solution at 0 °C to deprotonate the imidazole, forming the more nucleophilic imidazolide anion. Caution: NaH is highly reactive and flammable; handle under an inert atmosphere.
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Alkylation: To the stirred suspension, add 1-bromo-3-phenoxypropane (1.0 eq) dropwise.
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Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
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The use of a strong base like NaH is crucial to generate the imidazolide anion, which is a much stronger nucleophile than neutral imidazole, thereby facilitating the alkylation reaction.
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Polar aprotic solvents like DMF or acetonitrile are chosen because they can dissolve the reactants and intermediates without interfering with the nucleophilic substitution reaction.
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Heating the reaction mixture increases the reaction rate, allowing for a more efficient conversion to the desired product within a reasonable timeframe.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for 1-(3-Phenoxypropyl)imidazole.
Physicochemical Characterization
A comprehensive characterization of 1-(3-phenoxypropyl)imidazole is essential to confirm its identity and purity. The following experimental techniques are recommended.
Experimental Protocol: Characterization Workflow
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃). The spectrum should show characteristic signals for the protons on the imidazole ring, the phenoxy group, and the propyl chain, with appropriate chemical shifts and coupling patterns.
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¹³C NMR: The spectrum will confirm the number of unique carbon environments in the molecule.
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Infrared (IR) Spectroscopy:
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Acquire the IR spectrum of the compound (e.g., as a thin film or KBr pellet). Expect to observe characteristic absorption bands for C-H, C=C, and C-N bonds of the imidazole and phenyl rings, as well as the C-O-C ether linkage. For comparison, the N-H stretching of a related compound, 1-(3-aminopropyl)imidazole, is observed at 3358 cm⁻¹ and the N-H bending at 1597 cm⁻¹.[5]
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Mass Spectrometry (MS):
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Use a high-resolution mass spectrometer to determine the accurate mass of the molecular ion, which should correspond to the calculated molecular weight of 202.26 g/mol .
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Purity Determination (HPLC):
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Develop a reverse-phase high-performance liquid chromatography (HPLC) method to assess the purity of the synthesized compound. A C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid is a good starting point.
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Diagram of Characterization Workflow:
Caption: Workflow for the physicochemical characterization.
Potential Biological and Pharmacological Significance
While specific biological activities of 1-(3-phenoxypropyl)imidazole are not extensively documented in publicly available literature, the structural motifs suggest potential areas for investigation.
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Antifungal Activity: Many antifungal drugs, such as clotrimazole and miconazole, contain an imidazole ring.[2] This moiety is known to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes.
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Antimicrobial Activity: Imidazole derivatives have been explored for their antibacterial properties.[6]
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Enzyme Inhibition: The nitrogen atoms in the imidazole ring can act as ligands for metal ions in enzyme active sites, suggesting potential for enzyme inhibition.
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CNS Activity: The phenoxypropyl moiety is found in some centrally acting drugs, and its lipophilicity could facilitate blood-brain barrier penetration.
Further research is warranted to explore the biological activity profile of 1-(3-phenoxypropyl)imidazole and its derivatives.
Conclusion
References
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Synthesis and Characterization of 1-(3-Aminopropyl)imidazole-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin. (2024). ACS Omega. [Link]
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(PDF) Synthesis and Characterization of 1-(3-Aminopropyl)imidazole-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin. (2024). ResearchGate. [Link]
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Synthesis, Characterization and Antimicrobial Studies on Some Newer Imidazole Analogs. Journal of the Korean Chemical Society. [Link]
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